molecular formula C18H21N3O4 B2719396 1-(4-Acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone CAS No. 953180-78-4

1-(4-Acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone

Cat. No. B2719396
M. Wt: 343.383
InChI Key: ZLXWCFXAVUPRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of isoxazole and piperazine, which are both commonly used in medicinal chemistry. In

Scientific Research Applications

Antimicrobial Applications

A series of compounds synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone, including derivatives similar to the queried compound, demonstrated significant in vitro antimicrobial activity against bacterial and fungal organisms. These compounds, characterized by various spectral data, underline the potential of such derivatives in combating microbial infections (K. S. Kumar et al., 2019).

Enzyme Inhibition for Therapeutic Use

Research into novel arylisoxazole‐phenylpiperazines designed and synthesized for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition revealed compounds with significant AChE inhibitory activity. These findings highlight the potential therapeutic applications of such compounds in diseases where cholinesterase inhibitors are beneficial, such as Alzheimer's disease (Mina Saeedi et al., 2019).

Metabolic Studies and Drug Development

A comprehensive study on Compound A, closely related to the queried compound, emphasized its role as a potent inhibitor of the mitotic kinesin spindle protein (KSP). This study detailed the metabolic interconversion between Compound A and its active metabolite in human tissues, providing valuable insights into the drug development process, especially for cancer therapies where KSP inhibitors could play a critical role (Chunze Li et al., 2010).

properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-13(22)20-7-9-21(10-8-20)18(23)12-15-11-17(25-19-15)14-3-5-16(24-2)6-4-14/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXWCFXAVUPRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone

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